molecular formula C11H11Cl2N B2445629 3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287339-90-4

3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2445629
CAS No.: 2287339-90-4
M. Wt: 228.12
InChI Key: GIAXFOHFRSWVIU-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)bicyclo[111]pentan-1-amine is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further modified to introduce the 3,5-dichlorophenyl group and the amine functionality.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as scaling up the photochemical and haloform reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, nitroso or nitro compounds, and secondary or tertiary amines.

Scientific Research Applications

3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity for certain biological targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1-amine: Lacks the dichlorophenyl group, resulting in different chemical reactivity and applications.

    3-(3,5-Dichlorophenyl)propylamine: Has a similar dichlorophenyl group but lacks the bicyclo[1.1.1]pentane core, leading to different physical and chemical properties.

Uniqueness

3-(3,5-Dichlorophenyl)bicyclo[111]pentan-1-amine is unique due to the combination of the bicyclo[111]pentane core and the dichlorophenyl group

Properties

IUPAC Name

3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-8-1-7(2-9(13)3-8)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAXFOHFRSWVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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